molecular formula C22H18BrN3O2 B15043475 4-bromo-2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol

4-bromo-2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol

Cat. No.: B15043475
M. Wt: 436.3 g/mol
InChI Key: NPRCYLGGABEMQH-UHFFFAOYSA-N
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Description

4-bromo-2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol is a complex organic compound that features a bromine atom, a dimethylamino group, and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol typically involves multiple steps. One common method starts with the bromination of phenol to produce 4-bromophenol . This is followed by the formation of the benzoxazole ring through a cyclization reaction involving 4-(dimethylamino)aniline and a suitable aldehyde . The final step involves the condensation of the benzoxazole derivative with 4-bromophenol under acidic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-bromo-2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol is unique due to the presence of the benzoxazole ring and the dimethylamino group, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H18BrN3O2

Molecular Weight

436.3 g/mol

IUPAC Name

4-bromo-2-[[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]iminomethyl]phenol

InChI

InChI=1S/C22H18BrN3O2/c1-26(2)18-7-3-14(4-8-18)22-25-19-12-17(6-10-21(19)28-22)24-13-15-11-16(23)5-9-20(15)27/h3-13,27H,1-2H3

InChI Key

NPRCYLGGABEMQH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C=CC(=C4)Br)O

Origin of Product

United States

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